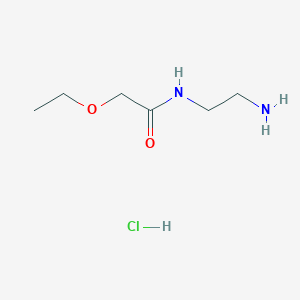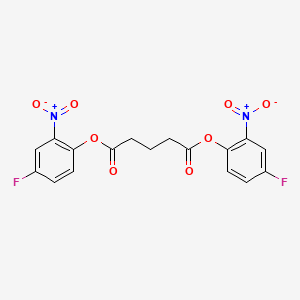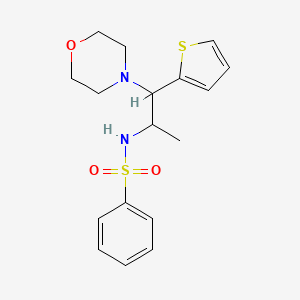![molecular formula C20H19F2N3O4 B2500625 2-(4-(ベンゾ[d][1,3]ジオキソール-5-イルメチル)ピペラジン-1-イル)-N-(3,4-ジフルオロフェニル)-2-オキソアセトアミド CAS No. 941963-06-0](/img/structure/B2500625.png)
2-(4-(ベンゾ[d][1,3]ジオキソール-5-イルメチル)ピペラジン-1-イル)-N-(3,4-ジフルオロフェニル)-2-オキソアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3,4-difluorophenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C20H19F2N3O4 and its molecular weight is 403.386. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3,4-difluorophenyl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3,4-difluorophenyl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!化合物「2-(4-(ベンゾ[d][1,3]ジオキソール-5-イルメチル)ピペラジン-1-イル)-N-(3,4-ジフルオロフェニル)-2-オキソアセトアミド」の科学研究における用途を包括的に分析します。
製薬開発
この化合物は、特に中枢神経系(CNS)薬としての新しい医薬品開発において潜在的な可能性を示しています。その構造は、さまざまな神経伝達物質受容体と相互作用する可能性を示唆しており、うつ病、不安症、統合失調症などの障害の治療薬の候補となっています。 前臨床モデルにおける結合親和性と有効性に関する研究は現在進行中です .
がん研究
この化合物のユニークな構造により、がん細胞の増殖に関与する特定の酵素と経路を阻害することができます。研究では、特定のタンパク質を過剰発現する特定の種類のがんを標的にする抗がん剤としての潜在的な可能性が示されています。 正常な細胞を温存しながらがん細胞のアポトーシスを誘導する能力は、重要な調査分野です .
神経保護剤
CNS活性を持つ可能性があるため、この化合物は神経保護作用についても研究されています。 アルツハイマー病やパーキンソン病などの神経変性疾患で多く見られる酸化ストレスや炎症による神経細胞の損傷から保護するのに役立つ可能性があります .
農業化学
農業では、この化合物は殺虫剤や除草剤としての可能性について調査されています。その作用機序は、害虫や雑草の代謝経路を混乱させることであり、作物の保護のための新しい道を提供しています。
これらの用途はすべて、この化合物がさまざまな科学分野で持つ多様性と可能性を強調しています。より深く掘り下げたい特定の分野がある場合は、お気軽にお知らせください!
[製薬開発ソース] [がん研究ソース] [神経保護剤ソース] : [抗菌剤用途ソース] : [ケミカルバイオロジーツールソース] : [材料科学ソース] : [環境科学ソース] : [農業化学ソース]
作用機序
Target of Action
The primary targets of this compound are the D2 and D3 dopamine receptors . These receptors are part of the dopamine system, which plays a crucial role in the reward system of the brain, motor control, and several other neurological processes.
Mode of Action
The compound acts as a dopamine receptor agonist , meaning it binds to and activates the D2 and D3 dopamine receptors . This activation mimics the action of dopamine, a neurotransmitter that is naturally produced in the body. The compound’s interaction with its targets leads to an increase in dopaminergic activity in the brain, which can result in various physiological changes depending on the specific pathways involved.
Biochemical Pathways
Upon activation of the D2 and D3 receptors, the compound affects several biochemical pathways. One of the key pathways is the dopaminergic pathway , which is involved in motor control, reward, and several other functions. Activation of this pathway can lead to increased motor activity, enhanced mood, and other effects associated with increased dopaminergic activity .
Pharmacokinetics
The compound is rapidly absorbed after oral administration, with a Tmax (time to reach maximum concentration) of 1 hour . The compound has a half-life of 1.7 to 6.9 hours . It is metabolized into two metabolites, one monohydroxy derivative and one dihydroxy derivative . Approximately 68% of the absorbed compound is excreted in the form of these metabolites via the kidneys within 24 hours, with complete clearance by 48 hours . About 25% is excreted via the bile . The compound is gradually released, with its therapeutic effects lasting for more than 24 hours .
Result of Action
The activation of the D2 and D3 receptors by the compound leads to a variety of molecular and cellular effects. These include increased dopaminergic activity in the brain, which can lead to enhanced motor control, improved cognitive function (such as attention and memory), and alleviation of symptoms in conditions like Parkinson’s disease . The compound can also improve peripheral blood circulation, which can be beneficial in conditions involving obstructive or thrombotic diseases of the retina .
特性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3,4-difluorophenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O4/c21-15-3-2-14(10-16(15)22)23-19(26)20(27)25-7-5-24(6-8-25)11-13-1-4-17-18(9-13)29-12-28-17/h1-4,9-10H,5-8,11-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQJHCCVPZXVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B2500542.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2500549.png)
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2500550.png)
![ethyl 2-{2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2500551.png)

![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2500554.png)


![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2500559.png)
![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2500561.png)
![1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2500562.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2500563.png)

